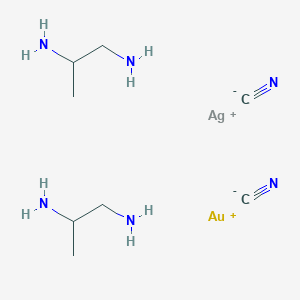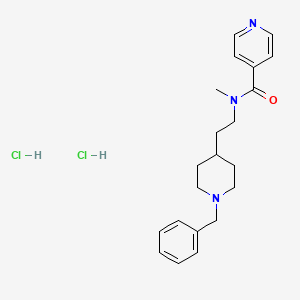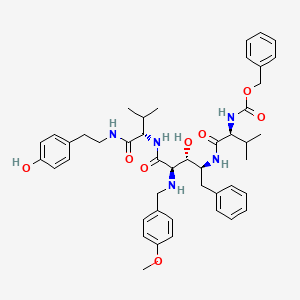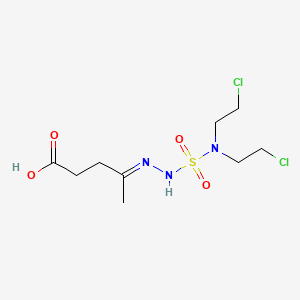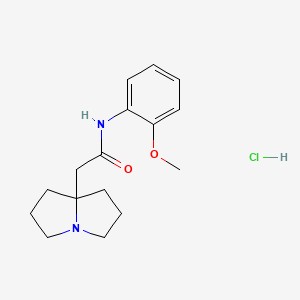
Cloxacillin penicilloic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cloxacillin penicilloic acid is a degradation product of the antibiotic cloxacillin, which belongs to the penicillin class of antibiotics. Cloxacillin is a semi-synthetic antibiotic used to treat infections caused by beta-lactamase-producing staphylococci. The penicilloic acid form results from the hydrolysis of the beta-lactam ring in cloxacillin, rendering it inactive as an antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cloxacillin penicilloic acid involves the hydrolysis of cloxacillin. This can be achieved under alkaline conditions, where the beta-lactam ring is opened, leading to the formation of penicilloic acid. The reaction typically involves the use of a strong base such as sodium hydroxide in an aqueous solution .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled hydrolysis of cloxacillin under alkaline conditions, followed by purification steps to isolate the penicilloic acid derivative. The use of vacuum and inorganic acids can help in obtaining high yields of pure penicilloic acid .
Chemical Reactions Analysis
Types of Reactions
Cloxacillin penicilloic acid undergoes several types of chemical reactions, including:
Hydrolysis: The initial formation of penicilloic acid from cloxacillin is a hydrolysis reaction.
Decarboxylation: Under acidic conditions, penicilloic acid can undergo decarboxylation to form penilloic acid.
Oxidation and Reduction: These reactions can further modify the structure of penicilloic acid, although they are less common.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide in water.
Decarboxylation: Mild acidic conditions.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products
Penilloic Acid: Formed from the decarboxylation of penicilloic acid.
Penicillamine and Penilloaldehyde: Other degradation products formed under specific conditions.
Scientific Research Applications
Cloxacillin penicilloic acid has several applications in scientific research:
Immunological Studies: Used to study the immunological cross-reactions with penicillin derivatives.
Metabolic Studies: Helps in understanding the metabolism and degradation pathways of penicillin antibiotics in the human body.
Analytical Chemistry: Used as a reference compound in the development of analytical methods for detecting penicillin degradation products.
Mechanism of Action
Cloxacillin penicilloic acid itself does not have antibacterial activity. its formation from cloxacillin involves the hydrolysis of the beta-lactam ring, which is crucial for the antibiotic activity of penicillins. The beta-lactam ring interacts with penicillin-binding proteins in bacterial cell walls, inhibiting cell wall synthesis and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- Penicillin G Penicilloic Acid
- Ampicillin Penicilloic Acid
- Amoxicillin Penicilloic Acid
Uniqueness
Cloxacillin penicilloic acid is unique due to the presence of the chlorinated phenyl group in its structure, which is derived from cloxacillin. This structural feature distinguishes it from other penicilloic acids and influences its chemical properties and degradation pathways .
Properties
CAS No. |
1642629-96-6 |
|---|---|
Molecular Formula |
C19H20ClN3O6S |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
(4S)-2-[carboxy-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H20ClN3O6S/c1-8-11(12(23-29-8)9-6-4-5-7-10(9)20)15(24)21-13(17(25)26)16-22-14(18(27)28)19(2,3)30-16/h4-7,13-14,16,22H,1-3H3,(H,21,24)(H,25,26)(H,27,28)/t13?,14-,16?/m0/s1 |
InChI Key |
DULNZIMTIHIZEK-BBBYJDLNSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





